

# Application Notes and Protocols: LaCoO<sub>3</sub> as an Electrocatalyst for Oxygen Evolution Reaction

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## Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Lanthanum cobaltite (LaCoO<sub>3</sub>), a perovskite-type oxide, has emerged as a promising and cost-effective electrocatalyst for the oxygen evolution reaction (OER), a critical process in renewable energy technologies such as water splitting and metal-air batteries.<sup>[1]</sup> Its tunable electronic structure, thermal stability, and catalytic activity make it a compelling alternative to expensive noble metal-based catalysts. This document provides detailed application notes on LaCoO<sub>3</sub>, summarizing its performance, and offers comprehensive protocols for its synthesis, electrode preparation, and electrochemical evaluation for the OER.

## Performance of LaCoO<sub>3</sub>-based Electrocatalysts

The electrocatalytic performance of LaCoO<sub>3</sub> for the OER is significantly influenced by its structural and morphological properties. Modifications such as amorphization and doping have been shown to enhance its activity by increasing the number of active sites and improving its electronic conductivity.

## Key Performance Metrics

The following table summarizes the key performance metrics for various LaCoO<sub>3</sub>-based electrocatalysts for the OER in alkaline media.

Catalyst	Synthesis Method	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
Crystalline LaCoO <sub>3</sub>	Wet chemical method with high-temperature calcination	405	96.6	<a href="#">[2]</a> <a href="#">[3]</a>
Amorphous LaCoO <sub>3</sub>	Top-down amorphization of crystalline LaCoO <sub>3</sub>	293	63.4	<a href="#">[2]</a> <a href="#">[3]</a>
Amorphous LaCoO <sub>3</sub> (LCO-4)	Urea reduction of synthesized LaCoO <sub>3</sub> at 450 °C	310	70	<a href="#">[4]</a>
Ca-doped LaCo <sub>x</sub> Fe <sub>1-x</sub> O <sub>3</sub>	Spray combustion method	320	63.1	<a href="#">[5]</a>
N-doped LaCoO <sub>3</sub>	Not specified	1.69 V (potential) @ 50 mA/cm <sup>2</sup>	Not specified	<a href="#">[6]</a>
Sr-doped LaCoO <sub>3</sub> with Ar plasma treatment (Sr-0.3-p)	Sol-gel followed by Ar plasma treatment	Not specified	Not specified	<a href="#">[7]</a>

## Experimental Protocols

### I. Synthesis of LaCoO<sub>3</sub> Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of crystalline LaCoO<sub>3</sub> nanoparticles using a sol-gel method.[\[1\]](#)

Materials:

- Lanthanum(III) nitrate hexahydrate ( $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ )
- Cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Citric acid (CA)
- Deionized (DI) water
- Ethanol

#### Procedure:

- In a beaker, dissolve 5 mmol of  $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  and 5 mmol of  $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  in a mixture of 20 mL of DI water and 10 mL of ethanol.
- Add 10 mmol of citric acid to the solution and stir until a homogeneous solution is formed.
- Heat the solution at  $80^\circ\text{C}$  on a hot plate with continuous stirring to evaporate the solvents and form a viscous gel.
- Dry the gel in an oven at  $120^\circ\text{C}$  overnight to obtain a precursor powder.
- Grind the precursor powder and calcine it in a muffle furnace at  $700\text{--}800^\circ\text{C}$  in air for 4-6 hours to obtain the crystalline  $\text{LaCoO}_3$  nanoparticles. The heating and cooling rates should be controlled, for example, at  $5^\circ\text{C}/\text{min}$ .

## II. Working Electrode Preparation

This protocol outlines the preparation of a catalyst-coated working electrode for electrochemical testing.

#### Materials:

- $\text{LaCoO}_3$  catalyst powder
- Nafion solution (5 wt%)
- Ethanol

- Isopropyl alcohol
- DI water
- Working electrode substrate (e.g., glassy carbon, nickel foam, or carbon paper)
- Micropipette

#### Procedure:

- Prepare the catalyst ink by dispersing 5 mg of the LaCoO<sub>3</sub> catalyst powder in a mixture of 480  $\mu$ L of isopropyl alcohol and 480  $\mu$ L of DI water.
- Add 40  $\mu$ L of 5 wt% Nafion solution to the dispersion to act as a binder.
- Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Before catalyst deposition, polish the working electrode with alumina slurry, followed by sonication in DI water and ethanol to ensure a clean surface.
- Using a micropipette, drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.2–0.6 mg/cm<sup>2</sup>).<sup>[8]</sup>
- Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) to completely evaporate the solvents.

### III. Electrochemical Evaluation of OER Activity

This protocol describes the standard three-electrode electrochemical setup and measurement procedures for evaluating the OER performance of the prepared LaCoO<sub>3</sub> electrode.<sup>[8][9]</sup>

#### Apparatus and Materials:

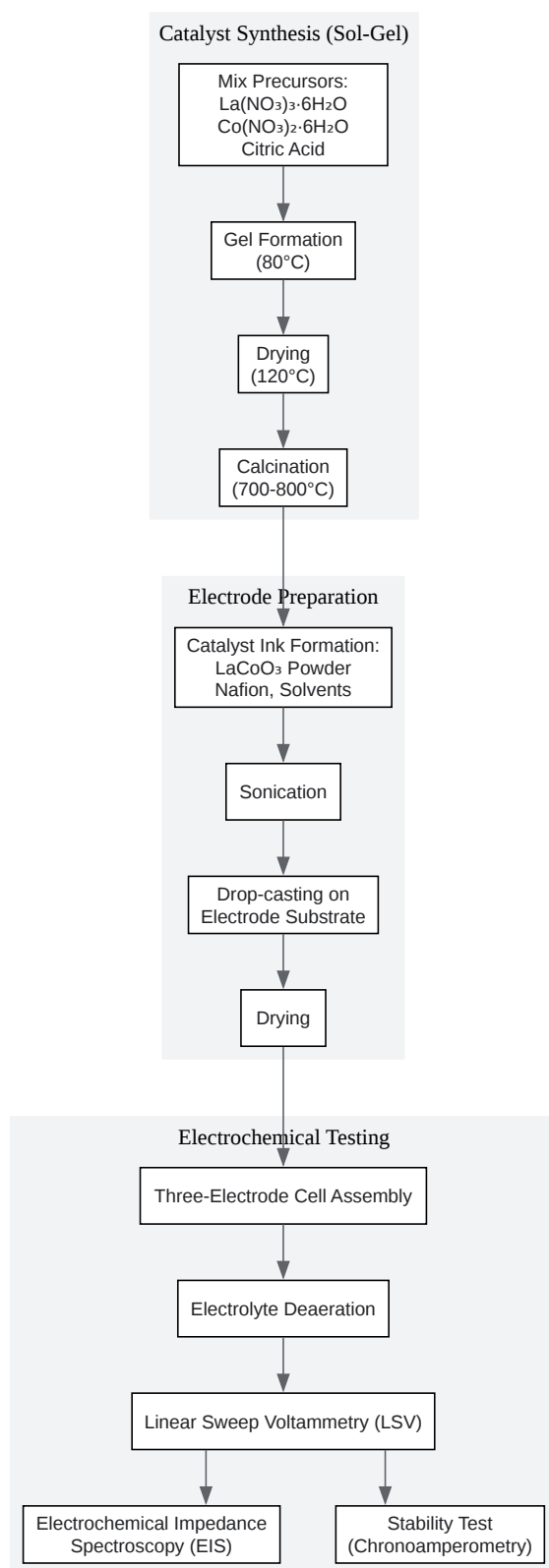
- Potentiostat/Galvanostat
- Electrochemical cell
- Working electrode (prepared LaCoO<sub>3</sub> electrode)

- Counter electrode (e.g., platinum wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
- Electrolyte (e.g., 1 M KOH solution)
- Nitrogen or Argon gas for deaeration

#### Procedure:

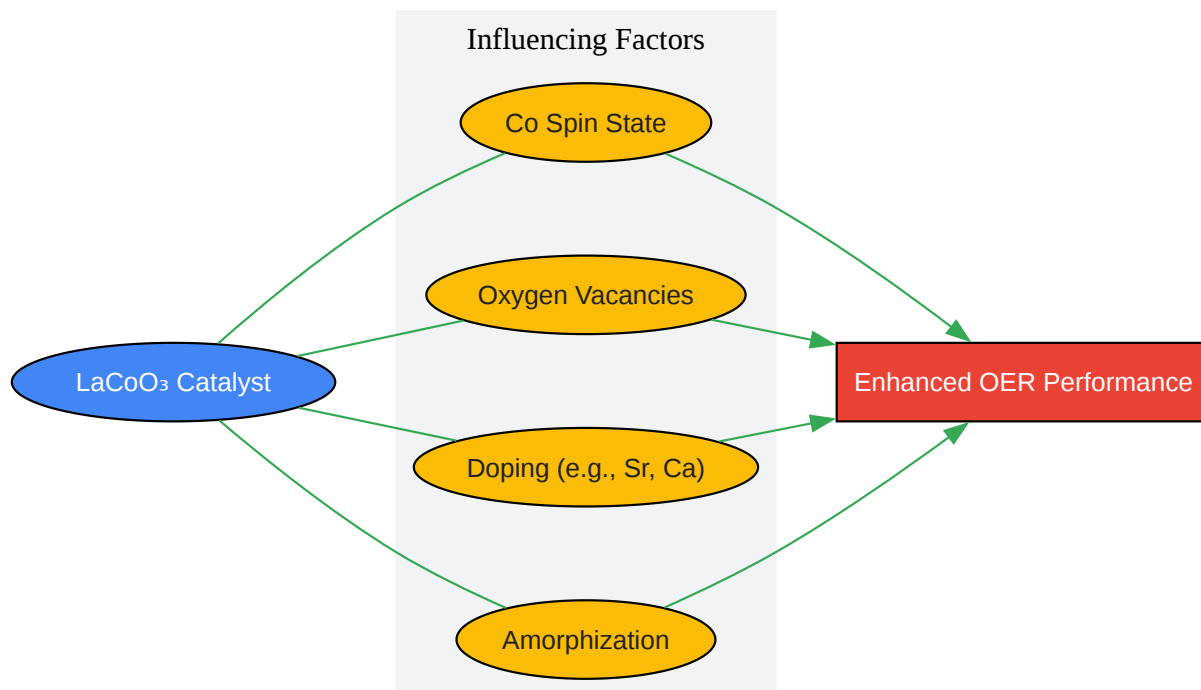
- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Ensure the electrodes are properly immersed in the electrolyte.
- Purge the electrolyte with high-purity nitrogen or argon gas for at least 30 minutes before the measurement to remove dissolved oxygen.
- Conditioning: Before recording the OER data, cycle the potential in a non-faradaic region (e.g., 0.9 to 1.1 V vs. RHE) for several cycles to stabilize the catalyst surface.
- Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a low potential (e.g., 1.0 V vs. RHE) to a high potential (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s).<sup>[9]</sup>
- iR Correction: Measure the solution resistance ( $R_u$ ) using electrochemical impedance spectroscopy (EIS) and apply iR correction to the LSV data using the formula:  $E_{\text{corrected}} = E_{\text{applied}} - iR_u$ .
- Tafel Plot: Determine the Tafel slope by plotting the overpotential ( $\eta = E_{\text{corrected}} - 1.23 \text{ V}$ ) against the logarithm of the current density ( $\log|j|$ ). The Tafel slope is the slope of the linear region of this plot.
- Stability Test: Assess the long-term stability of the catalyst by performing chronoamperometry or chronopotentiometry at a constant potential or current density, respectively, for an extended period (e.g., 10-24 hours).

## Visualizations



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Caption: Experimental workflow for  $\text{LaCoO}_3$  OER electrocatalyst evaluation.



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Caption: Key factors influencing the OER performance of LaCoO<sub>3</sub>.

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